(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride
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Overview
Description
(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride typically involves enantioselective methods. One common approach is the use of a chiral synthon derived from aziridine. The process includes regioselective aziridine ring opening, Wittig olefination, and ring-closing metathesis (RCM) as key transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.
Scientific Research Applications
(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: This compound is structurally similar and used in similar applications.
(2R,3R)-3-hydroxypipecolic acid: Another related compound with similar stereochemistry and applications.
Uniqueness
(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H18Cl2N2 |
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Molecular Weight |
249.18 g/mol |
IUPAC Name |
(2R,3R)-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H/t10-,11-;;/m1../s1 |
InChI Key |
XECMJVJUKKQSHB-IUDGJIIWSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N.Cl.Cl |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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